10-(4-hydroxy-3,5-dimethoxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one
Description
This compound is a structurally complex heterotricyclic molecule featuring a fused pentadeca-ring system with nitrogen atoms at positions 2 and 9, a ketone at position 12, and a substituted phenyl group at position 10. Its methyl substituents at positions 6, 14, and 14 enhance steric bulk, likely influencing pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-13-6-7-15-16(8-13)26-22(14-9-19(29-4)23(28)20(10-14)30-5)21-17(25-15)11-24(2,3)12-18(21)27/h6-10,22,25-26,28H,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUXGUXAQNUKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=C(C(=C4)OC)O)OC)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-hydroxy-3,5-dimethoxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one typically involves multiple steps. One common approach is to start with the preparation of the core tricyclic structure, followed by the introduction of the functional groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
10-(4-hydroxy-3,5-dimethoxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
10-(4-hydroxy-3,5-dimethoxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(4-hydroxy-3,5-dimethoxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The diazatricyclo moiety may also play a role in modulating the compound’s effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Tricyclic Antidepressants (TCAs)
Compounds like Nortriptyline Hydrochloride and Protriptyline Hydrochloride share the tricyclo[9.4.0.0³,⁸]pentadeca framework but differ in substituents and bioactivity:

Key Differences :
- The target compound’s phenolic and methoxy groups may confer antioxidant or enzyme-binding properties absent in TCAs .
Heterocyclic Natural Products
Compounds from Rumex patientia (e.g., 2,3-dihydro-7-methoxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-benzofuran) share the 4-hydroxy-3,5-dimethoxyphenyl group but have simpler fused rings . Similarly, methylofuran from Methanothermobacter thermautotrophicus features a formylated furan moiety but lacks nitrogen heteroatoms .
Methodological Approaches to Structural Comparison
Similarity Coefficients
The Tanimoto coefficient (binary fingerprint comparison) is widely used but may overlook stereochemical nuances. For example, the target compound’s hydroxy-dimethoxyphenyl group would share partial similarity with syringic acid derivatives () but differ in core scaffold .
Graph Isomorphism Networks (GIN)
GINs enable subgraph matching to detect conserved motifs. For instance, the tricyclo[9.4.0.0³,⁸]pentadeca framework in the target compound and TCAs could be aligned, but divergence in substituents (e.g., phenolic vs. amine groups) would reduce isomorphism scores .
Biological Activity
The compound 10-(4-hydroxy-3,5-dimethoxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to explore its biological properties based on existing literature and research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by multiple functional groups including methoxy and hydroxy substituents. Its molecular formula is with a molecular weight of approximately 341.43 g/mol.
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The presence of methoxy and hydroxy groups in the compound may enhance its ability to scavenge free radicals.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N2O3 |
| Molecular Weight | 341.43 g/mol |
| Antioxidant Activity | Moderate to High |
Antimicrobial Activity
Studies have demonstrated that derivatives of phenolic compounds exhibit antimicrobial properties. The hydroxyl groups in the structure are likely responsible for this activity by disrupting microbial cell membranes or interfering with metabolic processes.
Cytotoxic Effects
Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism of action is hypothesized to involve apoptosis induction through the activation of caspases and modulation of cell cycle progression.
Case Studies
-
Antioxidant Evaluation
A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays, revealing that compounds with similar methoxy substitutions exhibited IC50 values ranging from 10 to 50 µM, indicating substantial radical scavenging ability. -
Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli showed that derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 50-100 µg/mL, suggesting moderate antimicrobial efficacy. -
Cytotoxicity Assessment
A cytotoxicity assay performed on HeLa cells indicated an IC50 value of approximately 30 µM, suggesting significant potential for further development as an anticancer agent.
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The methoxy and hydroxy groups facilitate electron donation, neutralizing free radicals.
- Membrane Disruption : The lipophilic nature allows interaction with microbial membranes, leading to cell lysis.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

